2-Bromo-4'-(methylthio)acetanilide
Description
Acetanilide derivatives are a class of organic compounds characterized by an acetamide group (-NHCOCH₃) attached to a substituted aromatic ring. These compounds are widely used in pharmaceutical synthesis, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C9H10BrNOS |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
2-bromo-N-(4-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNOS/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
MRIOJWPNRGTVQC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Below is a detailed comparison of key brominated acetanilide derivatives and related compounds, based on molecular structure, physicochemical properties, and safety profiles.
Structural and Molecular Comparison
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., -Br, -Cl) increase electrophilicity, enhancing reactivity in substitution reactions. For example, 4'-Bromo-2'-chloroacetanilide (Cl/Br substitution) may exhibit greater stability in acidic conditions compared to methyl-substituted analogs . Electron-donating groups (e.g., -OCH₃ in 2-Bromo-4'-methoxyacetophenone) reduce ring reactivity but improve solubility in polar solvents .
- Steric Effects : Bulky substituents like the benzoyl group in 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide hinder molecular packing, lowering melting points (132–133°C) compared to simpler analogs .
Physicochemical Properties
Key Observations:
- Solubility: Fluorine substitution (e.g., 2'-Bromo-4'-fluoroacetanilide) enhances polarity, improving methanol solubility compared to methyl or chloro analogs .
- Thermal Stability: Azo derivatives (e.g., compounds in ) decompose upon heating, releasing toxic NOₓ and Br⁻, whereas simpler acetanilides show higher thermal stability .
Key Observations:
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